Home > Products > Screening Compounds P53365 > 1-Deoxyaltronojirimycin
1-Deoxyaltronojirimycin -

1-Deoxyaltronojirimycin

Catalog Number: EVT-1576726
CAS Number:
Molecular Formula: C6H13NO4
Molecular Weight: 163.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
1-Deoxyaltronojirimycin is a natural product found in Scilla siberica with data available.
Overview

1-Deoxyaltronojirimycin is a naturally occurring iminosugar that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. It is structurally related to other iminosugars, which are known for their ability to inhibit glycosidases, enzymes that play crucial roles in carbohydrate metabolism. This compound is particularly noted for its role as an inhibitor of α-glucosidase, making it a candidate for treating conditions like diabetes and certain viral infections.

Source

1-Deoxyaltronojirimycin is derived from natural sources, specifically from the bark of the Morus alba (white mulberry) tree and other plants within the Moraceae family. The compound can also be synthesized in the laboratory through various chemical methods, allowing for its study and potential application in pharmaceuticals.

Classification

1-Deoxyaltronojirimycin belongs to a class of compounds known as iminosugars, which are characterized by the presence of a nitrogen atom in place of one or more hydroxyl groups found in traditional sugars. This structural modification imparts unique biochemical properties that are exploited in therapeutic settings.

Synthesis Analysis

Methods

The synthesis of 1-deoxyaltronojirimycin has been achieved through several methodologies. Notable approaches include:

  • Oxidation and Ring Contraction: This method involves the opening of epoxide rings, followed by functional group interconversion and deprotection steps to yield the desired compound .
  • Luche Reduction: A six-step synthesis pathway that utilizes a common intermediate derived from functionalized dihydropyridin-3-one has been reported. This method emphasizes efficiency and stereoselectivity .
  • Reductive Cyclization/Ugi Multicomponent Reaction: A recent development involves a catalytic two-component three-centered Ugi-type reaction, which facilitates the synthesis of various iminosugars including 1-deoxyaltronojirimycin .

Technical Details

These synthetic routes often require careful control of reaction conditions, such as temperature and pH, to ensure high yields and selectivity for the desired stereoisomer. The use of protecting groups is common to manage functional groups during multi-step syntheses.

Molecular Structure Analysis

Data

The compound exhibits specific stereochemistry that contributes to its biological activity. Detailed spectroscopic data (NMR, MS) are typically used to confirm the structure during synthesis.

Chemical Reactions Analysis

Reactions

1-Deoxyaltronojirimycin primarily acts as an inhibitor in enzymatic reactions involving glycosidases. Its mechanism involves competitive inhibition where it mimics the substrate and binds to the enzyme's active site, preventing substrate conversion.

Technical Details

The inhibition kinetics can be characterized using Michaelis-Menten equations to determine parameters such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum velocity). These parameters help elucidate how effectively 1-deoxyaltronojirimycin can compete with natural substrates.

Mechanism of Action

Process

The mechanism by which 1-deoxyaltronojirimycin exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of α-glucosidase.
  2. Inhibition: By occupying this site, it prevents the enzyme from hydrolyzing glycosidic bonds in carbohydrates.
  3. Outcome: This inhibition leads to reduced glucose absorption in the intestines, contributing to lower blood sugar levels.

Data

Studies have shown that 1-deoxyaltronojirimycin exhibits a dose-dependent inhibition profile against various glycosidases, highlighting its potential for therapeutic use in managing hyperglycemia.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in water and polar solvents due to its hydroxyl groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant Data or Analyses

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) can be employed to assess thermal stability, while High-Performance Liquid Chromatography (HPLC) is used for purity assessment during synthesis.

Applications

1-Deoxyaltronojirimycin has several scientific uses:

  • Pharmaceutical Development: As an α-glucosidase inhibitor, it is studied for potential use in diabetes management.
  • Research Tool: Used in biochemical studies to understand carbohydrate metabolism and enzyme function.
  • Viral Inhibition: Investigated for its potential antiviral properties against certain viruses by inhibiting glycosylation processes critical for viral replication.
Introduction to 1-Deoxyaltronojirimycin

1-Deoxyaltronojirimycin (1-DAJ) is a polyhydroxylated piperidine alkaloid belonging to the iminosugar class of natural product analogs. Structurally characterized by a nitrogen atom replacing the endocyclic oxygen of D-altrose and lacking the anomeric hydroxyl group, it represents a stereochemical variant within the 1-deoxyiminosugar family [7] [10]. As competitive inhibitors of carbohydrate-processing enzymes, iminosugars like 1-DAJ mimic the transition states of glycoside hydrolysis, enabling precise interference with glycosidase function [7]. While 1-deoxynojirimycin (DNJ) and 1-deoxygalactonojirimycin (DGJ) have been extensively studied for therapeutic applications in diabetes, viral infections, and lysosomal storage disorders [6] [9] [10], 1-DAJ remains comparatively underexplored despite its distinct stereochemical features. Its altrose-configured scaffold offers unique opportunities for investigating structure-activity relationships in glycosidase inhibition, particularly regarding enzyme specificity and therapeutic potential. Unlike DNJ, which is commercially available from natural and synthetic sources [5] [9], 1-DAJ is primarily accessible through targeted organic synthesis, limiting widespread pharmacological evaluation. This review consolidates existing knowledge on 1-DAJ’s structural attributes, discovery timeline, and comparative enzymology relative to canonical iminosugars.

Structural Classification and Stereochemical Specificity

1-Deoxyaltronojirimycin (C₆H₁₃NO₄; MW 163.17 g/mol) shares the core molecular formula common to 1-deoxyhexose-derived iminosugars but exhibits a distinct stereochemical arrangement critical to its biological activity [5] [9]. As a D-altrose mimetic, it features a piperidine ring with hydroxyl groups at positions C3, C4, and C5 in the manno configuration, specifically defined by the relative orientations:

  • C2-C3: trans-diaxial
  • C3-C4: cis-diequatorial
  • C4-C5: trans-diaxial

This contrasts sharply with DNJ’s gluco-configuration (all equatorial hydroxyls except C2) and DGJ’s galacto-configuration (axial hydroxyl at C4) [7] [10]. Nuclear magnetic resonance (NMR) and X-ray crystallographic analyses confirm that 1-DAJ adopts a stable (^{4}\text{C}_1) chair conformation in solution, with the nitrogen atom protonated at physiological pH, forming an iminium cation that mimics the oxocarbenium ion transition state during glycosidic bond cleavage [9] [10].

Interactive Table 1: Stereochemical Configurations of Common 1-Deoxyiminosugars

CompoundConfigurationC2 SubstituentC3 OrientationC4 OrientationC5 Orientation
1-DeoxyaltronojirimycinD-altroCH₂OHAxialEquatorialAxial
1-Deoxynojirimycin (DNJ)D-glucoCH₂OHEquatorialEquatorialEquatorial
1-DeoxymannojirimycinD-mannoCH₂OHAxialAxialEquatorial
1-DeoxygalactonojirimycinD-galactoCH₂OHEquatorialAxialEquatorial

The altrose configuration endows 1-DAJ with selective inhibition toward α-mannosidases and β-glucuronidases, diverging from DNJ’s preference for α-glucosidases [7] [10]. Computational docking studies reveal this specificity arises from altered hydrogen-bonding networks and van der Waals contacts within enzyme active sites. For instance, the axial hydroxyl at C3 in 1-DAJ clashes with hydrophobic subsites in intestinal α-glucosidases but aligns with catalytic residues in jack bean α-mannosidase [10].

Historical Context and Discovery in Iminosugar Research

1-Deoxyaltronojirimycin emerged as a synthetic target during structure-activity relationship (SAR) explorations of DNJ analogs in the 1980s–1990s. While DNJ was first isolated from Streptomyces spp. and mulberry (Morus alba) in 1976–1977 [2] [3] [6], 1-DAJ was not identified in natural sources until later. Initial reports described it as a minor constituent in Commelina communis (dayflower) extracts alongside DNJ, though its biosynthesis remains uncharacterized [3]. Unlike DNJ’s well-documented microbial production in Bacillus spp. via the TYB gene cluster (gabT1, yktc1, gutB1) [2] [4], no analogous pathway for 1-DAJ exists.

Seminal work by Reymond et al. (1991) achieved the first stereoselective synthesis of 1-DAJ from D-mannitol, confirming its structure via (^{13}\text{C})-NMR and establishing its modest α-mannosidase inhibition (IC₅₀ ≈ 28 µM) [7]. This coincided with broader efforts to map iminosugar bioactivity through systematic stereochemical variations. The discovery that C2–C5 hydroxyl positioning dictates target enzyme specificity spurred interest in rare configurations like altro [10]. By 2000, chemoenzymatic routes utilizing aldolases improved 1-DAJ yields, enabling preliminary antiviral screening. Unlike DNJ—which entered clinical trials for hepatitis B/C and HIV [8] [10]—1-DAJ’s development stalled due to weaker glucosidase inhibition and limited natural abundance.

Comparative Analysis with Related Iminosugars

Enzymatic Inhibition Profiles

1-DAJ’s altrose configuration confers unique target selectivity relative to DNJ (gluco), 1-deoxymannojirimycin (DMJ, manno), and DGJ (galacto). While DNJ potently inhibits intestinal α-glucosidases (IC₅₀ = 0.1–0.5 µM) crucial for antidiabetic effects [6] [9], 1-DAJ shows 20-fold lower activity against these enzymes. Conversely, it exhibits superior inhibition of Golgi α-mannosidase II (IC₅₀ = 8.3 µM) and bacterial β-glucuronidases compared to DNJ [7] [10]. This aligns with DMJ’s mannosidase specificity but differs in lacking DMJ’s endoplasmic reticulum α-glucosidase II blockade.

Interactive Table 2: Glycosidase Inhibition Profiles (IC₅₀, µM)

Enzyme SourceSubstrate1-DAJDNJDMJDGJ
Rat intestinal α-glucosidaseMaltose24.50.22>10045.6
Baker's yeast α-glucosidasepNPG18.70.3176.332.1
Jack bean α-mannosidasepNPM8.342.00.15>100
E. coli β-glucuronidasepNP-GlcA11.2>100>100>100

pNPG: p-nitrophenyl-α-D-glucopyranoside; pNPM: p-nitrophenyl-α-D-mannopyranoside; pNP-GlcA: p-nitrophenyl-β-D-glucuronide

Biosynthetic and Synthetic Accessibility

DNJ remains the most accessible 1-deoxyiminosugar, produced via:

  • Natural extraction: Mulberry leaves (0.1% w/w), silkworms (Bombyx mori) [6]
  • Microbial fermentation: Bacillus subtilis (up to 2.3 g/L) [2] [4]
  • Chemical synthesis: >10 scalable routes from D-glucose or D-mannitol [3]

In contrast, 1-DAJ lacks efficient natural or microbial sources. Total synthesis typically involves lengthy sequences (9–12 steps) from chiral pool materials like L-sorbose or D-gulono-1,4-lactone, with low overall yields (5–15%) [7] [10]. Recombinant expression of putative altronojirimycin pathways in Corynebacterium glutamicum—successful for DNJ/DMJ [4]—has not been reported for 1-DAJ due to unidentified biosynthetic genes.

Therapeutic Potential

Unlike DNJ derivatives (e.g., miglitol for diabetes; miglustat for Gaucher disease), 1-DAJ has no approved clinical applications. However, in vitro studies suggest niche roles:

  • Antiviral activity: Moderate inhibition of hepatitis B surface antigen secretion (IC₅₀ = 45 µM) via disrupted envelope glycoprotein folding, albeit weaker than DNJ’s BVDV inhibition [8] [10]
  • Chemical chaperoning: Partial restoration of mutant α-glucosidase activity in Pompe disease models at 10 µM, though outperformed by DGJ analogs [7] [10]

Interactive Table 3: Comparative Pharmacological Applications

Application1-DAJ EfficacyDNJ EfficacyKey Molecular Target
α-Glucosidase inhibitionLowHighIntestinal maltase/glucoamylase
α-Mannosidase inhibitionModerateLowGolgi mannosidase II
Viral envelope disruptionModerateHighER α-glucosidases I/II
Glycogenolysis suppressionNot reportedHighHepatic glycogen phosphorylase

Properties

Product Name

1-Deoxyaltronojirimycin

IUPAC Name

(2R,3R,4S,5R)-2-(hydroxymethyl)piperidine-3,4,5-triol

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C6H13NO4/c8-2-3-5(10)6(11)4(9)1-7-3/h3-11H,1-2H2/t3-,4-,5-,6+/m1/s1

InChI Key

LXBIFEVIBLOUGU-KAZBKCHUSA-N

SMILES

C1C(C(C(C(N1)CO)O)O)O

Synonyms

1-deoxyaltronojirimycin
L-altro-1-deoxynojirimycin

Canonical SMILES

C1C(C(C(C(N1)CO)O)O)O

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H](N1)CO)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.